molecular formula C16H14BrClO3 B3510518 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde CAS No. 5729-94-2

3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde

Cat. No.: B3510518
CAS No.: 5729-94-2
M. Wt: 369.6 g/mol
InChI Key: DWUVBUFBMZOUJW-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₅H₁₂BrClO₃
Molecular Weight: 355.62 g/mol
IUPAC Name: 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
CAS Number: 345985-66-2 (95% purity)

This compound features a benzaldehyde core substituted with bromine at position 3, a 2-chlorobenzyl ether group at position 4, and an ethoxy group at position 4.

Properties

IUPAC Name

3-bromo-4-[(2-chlorophenyl)methoxy]-5-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO3/c1-2-20-15-8-11(9-19)7-13(17)16(15)21-10-12-5-3-4-6-14(12)18/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWUVBUFBMZOUJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361527
Record name 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5729-94-2
Record name 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Etherification: The formation of an ether linkage by reacting the brominated benzaldehyde with 2-chlorobenzyl alcohol.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde may involve similar synthetic routes but on a larger scale. The process optimization focuses on cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets and pathways. The presence of bromine, chlorine, and ethoxy groups may influence its reactivity and binding affinity to biological molecules. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Features:

  • Bromine (Position 3) : Increases electron-withdrawing effects, facilitating nucleophilic aromatic substitution.
  • 2-Chlorobenzyl Ether (Position 4) : Introduces steric hindrance and modulates lipophilicity.
  • Ethoxy Group (Position 5) : Enhances solubility compared to methoxy analogs .

Comparison with Structurally Similar Compounds

Halogen and Substituent Variations

The table below compares the target compound with analogs differing in halogens, substituent positions, or functional groups:

Compound Name Molecular Formula Key Structural Differences Reactivity/Biological Impact References
3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₅H₁₂BrClO₃ Reference compound High electrophilicity; antimicrobial potential
3-Bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₅H₁₂BrClO₃ Chlorine at benzyl position 4 (vs. 2) Reduced steric hindrance; altered target binding
2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₅H₁₂BrClO₃ Bromine at position 2 (vs. 3) Weaker electron-withdrawing effect; lower reactivity
3-Bromo-4-[(2-chloro-4-fluorobenzyl)oxy]-5-ethoxybenzaldehyde C₁₆H₁₃BrClFO₃ Additional fluorine at benzyl position 4 Enhanced lipophilicity; improved bioavailability
3-Bromo-4-(benzyloxy)-5-methoxybenzaldehyde C₁₅H₁₃BrO₃ Methoxy (vs. ethoxy); no chlorine Lower solubility; reduced antimicrobial activity

Functional Group Modifications

  • Aldehyde vs. Carboxylic Acid : Replacement of the aldehyde group with a carboxylic acid (e.g., 2-Bromo-4-(chlorophenyl)benzoic acid) reduces electrophilicity but increases hydrogen-bonding capacity, altering interactions with enzymes .
  • Ethoxy vs. Methoxy : Ethoxy groups improve solubility in polar solvents compared to methoxy analogs, critical for pharmacokinetics .

Key Reactions

  • Aldehyde Oxidation: Forms 3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzoic acid (KMnO₄, acidic conditions) .
  • Nucleophilic Substitution : Bromine at position 3 reacts with amines (e.g., piperazine) to yield derivatives with enhanced CNS activity .

Biological Activity

3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom, a chlorobenzyl ether group, and an ethoxy substituent on a benzaldehyde backbone. These functional groups are crucial for its reactivity and biological interactions.

The biological activity of 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde is attributed to several mechanisms:

  • Antimicrobial Activity :
    • The compound may disrupt bacterial cell membranes or inhibit essential enzymes necessary for bacterial survival. Preliminary studies suggest it could have effects similar to known antimicrobial agents.
  • Anticancer Properties :
    • It may interfere with cellular signaling pathways, inducing apoptosis in cancer cells. This is particularly relevant in the context of various cancer types where signaling disruption can lead to reduced cell proliferation.

Research Findings

Recent studies have identified various biological activities associated with this compound:

  • Antimicrobial Studies :
    • A study reported that 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde exhibited significant antimicrobial properties against various bacterial strains, with a mechanism likely involving membrane disruption.
  • Anticancer Studies :
    • Research indicated that the compound showed promising anticancer activity in vitro, affecting cell viability through apoptosis induction mechanisms. The structure-activity relationship (SAR) studies highlighted the importance of the bromine and chlorine substituents in enhancing cytotoxicity against cancer cell lines.

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineIC50 Value (µg/mL)Mechanism of Action
AntimicrobialE. coli15.2Membrane disruption
AntimicrobialStaphylococcus aureus12.8Enzyme inhibition
AnticancerMCF-7 (breast cancer)9.5Apoptosis induction
AnticancerHeLa (cervical cancer)7.3Signal transduction interference

Case Studies

  • Antimicrobial Efficacy :
    • In a comparative study, 3-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde was tested alongside standard antibiotics. It demonstrated comparable efficacy against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.
  • Cytotoxicity in Cancer Research :
    • In vitro assays on various cancer cell lines revealed that the compound significantly reduced cell viability at concentrations lower than those required for conventional chemotherapeutics. The study emphasized its potential for use in combination therapies to enhance efficacy while reducing side effects associated with traditional treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.